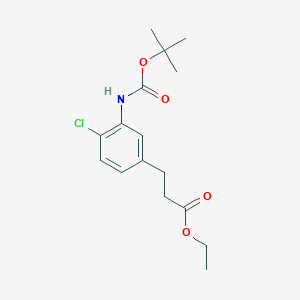

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate

Descripción general

Descripción

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . The compound is usually stored at 2-8°C and appears as a liquid .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . Sodium borohydride was added to a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a liquid at room temperature . It has a molecular weight of 217.26 and its InChI code is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a compound that has been utilized in various scientific research applications. Notably, it has been incorporated in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are significant for synthesizing edeine analogs. The synthesis processes involve the use of differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, and the absolute configuration of the newly generated asymmetric carbon atoms is determined through 1H NMR spectroscopy after their transformation into corresponding piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Polymorphism Studies

In another study, the compound was subjected to polymorphism analysis. Two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride were characterized using various spectroscopic and diffractometric techniques. The study provided insights into the subtle structural differences between the two polymorphic forms, which are important for analytical and physical characterization in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Asymmetric Synthesis Applications

The compound has also been noted in the context of asymmetric synthesis. It played a role in the preparation of N-tert-butoxycarbonyl α-amino acids and was involved in the synthesis of complex compounds like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. The process encompassed a series of reactions highlighting the compound's versatility in facilitating the formation of other significant organic molecules (Williams, Sinclair, Demong, Chen, & Zhai, 2003).

Insect Growth Regulator Studies

Furthermore, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound synthesized using the subject compound, was studied comprehensively as an insect growth regulator. The study involved various spectroscopic techniques and bio-assays, demonstrating the compound's potential in agricultural and pest control applications (Devi & Awasthi, 2022).

Safety and Hazards

Direcciones Futuras

While specific future directions for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, research on tert-butyloxycarbonyl-protected amino acid ionic liquids has been applied to dipeptide synthesis . This suggests potential future applications in peptide synthesis and other areas of organic chemistry.

Mecanismo De Acción

As for the pharmacokinetics, the compound’s ADME properties would depend on various factors including its size, polarity, and the presence of functional groups. The Boc group increases the compound’s lipophilicity, which could influence its absorption and distribution .

The compound’s action could be influenced by various environmental factors such as pH and temperature, as these can affect the stability of the Boc group and the compound’s overall conformation .

Propiedades

IUPAC Name |

ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKCCJZUOZEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2592554.png)

![7-ethyl-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2592557.png)

![3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2592558.png)

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2592573.png)

![N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2592575.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)